Sodium Mannuronate (M2000) Demonstrates Comparable ASAS20 Response to Naproxen with Significantly Reduced Gastrointestinal Adverse Events in Ankylosing Spondylitis Patients
In a 12-week randomized, double-blind, placebo-controlled phase I/II clinical trial (n=85) comparing β-D-mannuronic acid (M2000) to naproxen and placebo in ankylosing spondylitis (AS) patients, M2000 achieved an ASAS20 response rate of 57.7% at week 12, which was statistically comparable to the 59% response rate in the naproxen group (P>0.05) and significantly superior to the 19% response rate in the placebo group (P=0.007) [1]. Critically, the incidence of gastrointestinal and other adverse events was substantially higher in the naproxen group than in the M2000 group, with M2000 demonstrating a safety profile comparable to placebo [1]. A separate sub-study confirmed that M2000 effectively reduced COX-1 and COX-2 gene expression in AS patients compared to untreated baseline, and enzymatic COX activities in murine J774 macrophages treated with M2000 were significantly lower than in LPS- and arachidonic acid-stimulated control groups [2].
| Evidence Dimension | Clinical efficacy (ASAS20 response rate at 12 weeks) and adverse event incidence |
|---|---|
| Target Compound Data | ASAS20 response: 57.7%; GI adverse events: lower than naproxen, comparable to placebo |
| Comparator Or Baseline | Naproxen (ASAS20 response: 59%); Placebo (ASAS20 response: 19%) |
| Quantified Difference | Efficacy difference vs naproxen: 1.3 percentage points (not statistically significant, P>0.05); vs placebo: 38.7 percentage points (P=0.007). Safety: higher GI adverse events on naproxen than on M2000. |
| Conditions | 12-week randomized, double-blind, placebo-controlled phase I/II clinical trial in ankylosing spondylitis patients (n=85); modified New York criteria; oral administration |
Why This Matters
Procurement of sodium mannuronate (as M2000) is justified for therapeutic development programs where an NSAID with demonstrated clinical efficacy comparable to naproxen but a superior gastrointestinal safety profile is required—a differentiated risk-benefit proposition not available with generic NSAIDs.
- [1] Fattahi MJ, et al. Evaluation of the efficacy and safety of β-d-mannuronic acid in patients with ankylosing spondylitis: A 12-week randomized, placebo-controlled, phase I/II clinical trial. International Immunopharmacology, 2018, 54: 112-117. View Source
- [2] Fattahi MJ, et al. The effects of β-d-mannuronic acid (M2000), as a novel NSAID, on COX1 and COX2 activities and gene expression in ankylosing spondylitis patients and the murine monocyte/macrophage, J774 cell line. Inflammopharmacology, 2018, 26: 375-384. View Source
